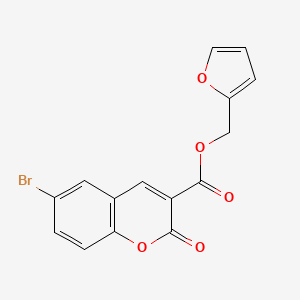

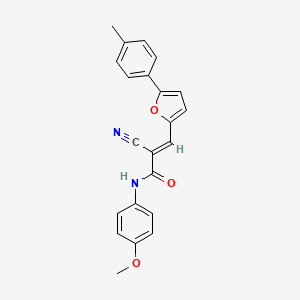

2-Furylmethyl 6-bromo-2-oxochromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furylmethyl 6-bromo-2-oxochromene-3-carboxylate is a useful research compound. Its molecular formula is C15H9BrO5 and its molecular weight is 349.136. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Rh(I)-Catalyzed Coupling : Conjugated enynones, serving as carbene precursors, can be coupled with arylboronic acids in the presence of Rh(I) catalysts, leading to the synthesis of furyl-containing triarylmethanes. This process demonstrates good functional compatibility and utilizes easily available starting materials under mild conditions. The formation of Rh(I) (2-furyl)carbene species and subsequent carbene migratory insertion are crucial steps in this reaction (Xia et al., 2016).

Palladium-Catalyzed Carbene Migratory Insertion : A novel coupling reaction between benzyl, aryl, or allyl bromides and conjugated ene-yne-ketones leads to the formation of 2-alkenyl-substituted furans. The process involves oxidative addition, alkyne activation-cyclization, palladium carbene migratory insertion, and β-hydride elimination, with palladium (2-furyl)carbene proposed as a key intermediate. Computational studies suggest a facile process with a low energy barrier for carbene migratory insertion (Xia et al., 2013).

Photophysical and Material Applications

Copper(I) Complexes for Dye-Sensitized Solar Cells (DSCs) : Synthetic approaches to 6,6'-disubstituted-2,2'-bipyridine ligands with carboxylic acid substituents have been developed for use in copper-based DSCs. The study includes the single-crystal structures of various copper(I) complexes and discusses the roles of hydrogen bonding and pi-stacking interactions in determining solid-state packing. Preliminary DSC studies with these complexes are reported, highlighting their potential in photovoltaic applications (Constable et al., 2009).

Tandem Photoarylation-Photoisomerization for Ethyl 2-Arylthiazole-5-carboxylates : The photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and benzene yields ethyl 3-phenylisothiazole-4-carboxylate. This reaction, performed in the presence of furan, thiophene, and 2-bromothiophene, showcases the photophysical properties of the products, indicating their potential as singlet-oxygen sensitizers. The observed fluorescence and dual emission from different excited states suggest applications in photodynamic therapy and photo-oxidation processes (Amati et al., 2010).

Properties

IUPAC Name |

furan-2-ylmethyl 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO5/c16-10-3-4-13-9(6-10)7-12(15(18)21-13)14(17)20-8-11-2-1-5-19-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAAHIWEBBVDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)

![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)

![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2528461.png)

![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)